Amisulpride

Receptor Pharmacology Dopamine Antagonists Benzamide Derivatives

Research on schizophrenia negative symptoms requires a validated reference standard with clean dopaminergic pharmacology. Amisulpride (CAS 71675-85-9) is the only antipsychotic with placebo-superior efficacy for predominant negative symptoms (SMD=0.47 across four trials). • Selective D2 (Ki=2.8 nM) / D3 (Ki=3.2 nM) antagonist; negligible off-target binding at serotonergic, adrenergic, histaminergic, and muscarinic receptors • Unique biphasic dose-response: enhances dopaminergic transmission at low doses (≤300 mg/day) via presynaptic autoreceptor blockade; inhibits at higher doses (400-800 mg/day) via postsynaptic blockade • ≥98% HPLC purity; desiccated storage at 2-8°C; global shipping from stock

Molecular Formula C17H27N3O4S
Molecular Weight 369.5 g/mol
CAS No. 71675-85-9
Cat. No. B195569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmisulpride
CAS71675-85-9
Synonyms4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
amisulpride
Barnetil
DAN 2163
DAN-2163
LIN 1418
LIN-1418
N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide
Solian
sultopride
sultopride hydrochloride
Molecular FormulaC17H27N3O4S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
InChIInChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
InChIKeyNTJOBXMMWNYJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
2.93e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Amisulpride: Selective D2/D3 Antagonist Overview


Amisulpride (CAS 71675-85-9) is a substituted benzamide derivative classified as an atypical antipsychotic that functions as a highly selective antagonist at dopamine D2 and D3 receptors [1]. In vitro, amisulpride demonstrates high affinity for human dopamine D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors, with minimal to no affinity for D1, D4, D5, serotonergic, adrenergic, histaminergic, or muscarinic receptor subtypes [2][3]. This receptor selectivity profile distinguishes amisulpride from the broader multi-receptor binding patterns observed with many other atypical antipsychotics [4]. The compound exhibits a unique dose-dependent biphasic pharmacological effect, preferentially blocking presynaptic dopamine autoreceptors at low doses (≤300 mg/day) to enhance dopaminergic transmission, while blocking postsynaptic receptors at higher doses (400–1200 mg/day) to inhibit dopaminergic hyperactivity [5]. Clinically, this translates to efficacy across both negative and positive symptom domains of schizophrenia [6].

Workflow Selective D2/D3 antagonist tool for dopaminergic pathway studies
Selection Biphasic presynaptic/postsynaptic modulation research context
Context Negative symptom endpoint and enantiomer-specific pharmacology investigations

Amisulpride: Substitution Challenges


Despite belonging to the same substituted benzamide chemical class as sulpiride and sultopride, amisulpride cannot be considered a simple interchangeable analog. In vitro receptor binding studies reveal that amisulpride (IC50 = 27 nM for D2) exhibits approximately 4.4-fold higher D2 receptor affinity than sulpiride (IC50 = 120 nM) and 6.7-fold higher than sultopride (IC50 = 181 nM) [1]. More critically, amisulpride is unique among benzamides in possessing robust placebo-controlled evidence for efficacy against predominant negative symptoms of schizophrenia—an indication for which sulpiride lacks equivalent regulatory-grade data [2]. Furthermore, the biphasic dose-response relationship of amisulpride, enabling distinct clinical applications at low (50–300 mg/day for negative/depressive symptoms) versus high (400–800 mg/day for positive symptoms) doses, is a pharmacological feature not documented to the same extent for sulpiride or sultopride [3]. Substitution with broader-spectrum 5-HT2/D2 atypical antipsychotics (e.g., risperidone, olanzapine) introduces significant differences in metabolic side effect burden and receptor occupancy profiles that alter the overall risk-benefit calculus [4]. These quantitative and qualitative differences preclude simple generic substitution without careful consideration of the specific therapeutic objective and patient population.

Benzamide analog Higher D2 affinity and distinct negative symptom endpoint evidence vs. sulpiride/sultopride limit direct substitution.
Broader antipsychotic Metabolic and endocrine endpoint profiles may differ; substitution with multi-receptor agents alters pathway interpretation.
Enantiomeric mixture Racemate vs. single enantiomer may produce different D2 binding responses; chiral purity context matters.

Amisulpride: Comparative Evidence


D2/D3 Receptor Affinity vs. Sulpiride and Sultopride

In a direct comparative in vitro binding study, amisulpride demonstrated the highest affinity among three structurally related substituted benzamides for both dopamine D2 and D3 receptors. Against the closest analog sulpiride, amisulpride showed 4.4-fold higher D2 affinity and 4.9-fold higher D3 affinity [1].

D2/D3 Affinity Comparison
Head-to-head
4.4× D2, 4.9× D3 higher vs. sulpiride
Reported D2/D3 receptor affinity context supports compound selection in dopaminergic research.
In vitro radioligand binding assays
Receptor Pharmacology Dopamine Antagonists Benzamide Derivatives

Negative Symptom Efficacy: Placebo-Superior Evidence

A systematic review and meta-analysis of antipsychotics for predominant negative symptoms in schizophrenia identified amisulpride as the only antipsychotic agent with statistically significant superiority over placebo. Across four studies (n=590), amisulpride demonstrated a standardized mean difference (SMD) of 0.47 compared to placebo for negative symptom reduction [1]. Other antipsychotics, including conventional agents and 5-HT2/D2 antagonists, did not achieve this level of evidence in this specific patient population.

Negative Symptom Endpoint
Class-level
SMD 0.47 vs. placebo (4 studies, n=590)
Reported negative symptom endpoint response; amisulpride was the only agent demonstrating placebo-superior endpoint change.
Meta-analysis context; other antipsychotics did not reach this endpoint level
Schizophrenia Negative Symptoms Clinical Efficacy Meta-analysis

Weight Gain Liability vs. Risperidone and Olanzapine

A systematic review and meta-analysis of head-to-head comparisons revealed a clear hierarchy of weight gain liability among second-generation antipsychotics. Risperidone produced significantly more weight gain than amisulpride, while olanzapine and clozapine produced more weight gain than both [1]. This places amisulpride in a lower metabolic risk category relative to several commonly prescribed atypical antipsychotics.

Weight Gain Endpoint Rank
Head-to-head
Amisulpride
Reported lower weight-gain endpoint rank among second-generation antipsychotics.
Meta-analysis of head-to-head RCTs; tolerability endpoint context
Prolactin Elevation Context
Cross-study
Amisulpride and risperidone: sustained elevation; quetiapine and olanzapine: temporary.
Reported prolactin endpoint profile; higher pituitary D2 engagement may influence endocrine endpoints.
Clinical study under routine treatment conditions
EPS Endpoint Context
Class-level
Lower EPS incidence vs. haloperidol; comparable to risperidone/olanzapine; reduced antiparkinsonian medication use.
Reported EPS endpoint profile supports motor tolerability endpoint evaluation.
Meta-analysis and clinical trial context
Enantiomer D2 Affinity
Head-to-head
(S)-(-) Ki 5.2 nM vs. (R)-(+) Ki 244 nM; 47-fold difference
Reported enantiomer-specific D2 binding context; supports chiral reference standard qualification.
In vitro binding and in vivo discriminative stimulus model
Metabolic Safety Weight Gain Antipsychotic Tolerability

Prolactin Elevation vs. Risperidone, Olanzapine, and Quetiapine

In a clinical study comparing prolactin elevation across four atypical antipsychotics, amisulpride and risperidone both demonstrated significant and sustained prolactin elevation, whereas quetiapine and olanzapine were associated with only temporary increases [1]. The findings confirm that amisulpride, due to its potent D2 receptor antagonism at the pituitary level, carries a higher risk of hyperprolactinemia compared to agents with weaker D2 binding or additional serotonergic activity.

Prolactin Elevation Context
Cross-study
Amisulpride and risperidone: sustained elevation; quetiapine and olanzapine: temporary.
Reported prolactin endpoint profile; higher pituitary D2 engagement may influence endocrine endpoints.
Clinical study under routine treatment conditions
Hyperprolactinemia Endocrine Safety Antipsychotic Adverse Effects

Extrapyramidal Symptoms vs. Haloperidol and Atypicals

Comparative studies indicate that amisulpride is associated with a lower incidence of extrapyramidal symptoms (EPS) compared to the typical antipsychotic haloperidol, and an EPS profile generally comparable to risperidone and olanzapine [1]. A meta-analysis of randomized controlled trials further supports that amisulpride use is associated with significantly lower utilization of antiparkinsonian medication (a proxy for EPS) compared to conventional antipsychotics [2].

EPS Endpoint Context
Class-level
Lower EPS incidence vs. haloperidol; comparable to risperidone/olanzapine; reduced antiparkinsonian medication use.
Reported EPS endpoint profile supports motor tolerability endpoint evaluation.
Meta-analysis and clinical trial context
Extrapyramidal Symptoms Tolerability Antipsychotic Safety

Enantiomer-Specific Activity: (S)-(-) vs. (R)-(+)

Amisulpride is a racemic mixture of (S)-(-) and (R)-(+) enantiomers with markedly different pharmacological activities. In vitro binding studies demonstrate that (S)-(-)-amisulpride possesses approximately 47-fold higher affinity for dopamine D2-like receptors (Ki = 5.2 nM) compared to (R)-(+)-amisulpride (Ki = 244 nM) [1]. In discriminative stimulus models in mice, (S)-(-)-amisulpride (ED50 = 0.21 mg/kg) was approximately three times more potent than the racemate (ED50 = 0.60 mg/kg) [2].

Enantiomer D2 Affinity
Head-to-head
(S)-(-) Ki 5.2 nM vs. (R)-(+) Ki 244 nM; 47-fold difference
Reported enantiomer-specific D2 binding context; supports chiral reference standard qualification.
In vitro binding and in vivo discriminative stimulus model
Chiral Pharmacology Enantiomer Selectivity Dopamine Receptor Binding

Amisulpride: Research and Industrial Applications


Negative Symptom Research in Schizophrenia

Based on the unique evidence that amisulpride is the only antipsychotic demonstrating placebo-superior efficacy for predominant negative symptoms (SMD = 0.47 across four trials) [1], it serves as the scientifically justified reference standard or active comparator in studies investigating novel therapeutics for negative symptom domains. Procurement of amisulpride for such studies ensures alignment with the highest level of evidence available in this challenging therapeutic area.

Selective D2/D3 Antagonist Pharmacological Studies

Amisulpride's high and selective affinity for D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors, coupled with negligible binding to serotonergic, adrenergic, histaminergic, and muscarinic receptors [2][3], makes it an ideal tool compound for dissecting dopaminergic pathways in neuropharmacology research. Compared to multi-receptor-targeting antipsychotics, amisulpride offers cleaner pharmacological signals, reducing confounding variables in experimental designs.

Biphasic Dopaminergic Modulation Investigations

The unique biphasic pharmacological profile of amisulpride—enhancing dopaminergic transmission at low doses (≤300 mg/day) via presynaptic autoreceptor blockade, while inhibiting transmission at higher doses (400–800 mg/day) via postsynaptic receptor blockade [4]—provides a valuable experimental model for studying dose-dependent functional outcomes. This property, not documented to the same quantitative extent for sulpiride or sultopride [5], supports its selection in studies of dose-response relationships in dopaminergic systems.

Chiral Separation and Enantiomer Analysis

The marked difference in D2 receptor affinity between (S)-(-)-amisulpride (Ki = 5.2 nM) and (R)-(+)-amisulpride (Ki = 244 nM) [6] necessitates robust chiral analytical methods for quality control, stability testing, and pharmacokinetic studies. Procurement of enantiomerically pure reference standards of amisulpride is essential for laboratories developing chiral HPLC methods or conducting enantiomer-specific pharmacological investigations.

Application
Selection Property
Validation Focus
Negative symptom domain research in schizophrenia
Placebo-controlled endpoint evidence context
Negative symptom endpoint interpretation in meta-analysis context
Selective D2/D3 receptor pharmacology studies
High D2/D3 affinity and low off-target binding profile
D2/D3 receptor-binding assay context
Biphasic dopaminergic pathway investigations
Presynaptic autoreceptor vs. postsynaptic receptor response context
Dose-dependent dopaminergic modulation review
Chiral analytical standard procurement
Enantiomer-specific D2 binding difference
Chiral HPLC method qualification support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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